Fmoc-N-Me-D-Ala(2-Naphthyl)-OH
Overview
Description
Fmoc-N-Me-D-Ala(2-Naphthyl)-OH is a useful research compound. Its molecular formula is C29H25NO4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis Studies : The role of Fmoc (9-fluorenylmethyloxycarbonyl) group, similar to Fmoc-N-Me-D-Ala(2-Naphthyl)-OH, in peptide synthesis is significant. In a study on the solid-phase synthesis of peptides, Fmoc was used as the N-α-protecting group, and its influence on the secondary structure of peptides was investigated. It was observed that the Fmoc group supported mainly a β-sheet conformation in peptides (Larsen et al., 1993).
Formation and Impurities in Peptide Synthesis : Another study highlighted the formation of Fmoc–β‐alanine during Fmoc protections, showing how side products can emerge in peptide synthesis. This study underscores the complexity and the need for precision in using Fmoc-protected compounds (Obkircher et al., 2008).
Self-Assembly and Gelation of Peptides : Research into the self-assembly of Fmoc-conjugated peptides reveals their potential in forming hydrogels, which can be crucial in biomedical applications. An example is the study of Fmoc-Ala-Lac self-assembling into nanostructures despite lacking β-sheet-like hydrogen bonding (Eckes et al., 2014).
Characterization of Amino Acids and Peptides : The characterization of Fmoc-l-alaninol, a derivative similar in function to this compound, reveals the importance of Fmoc-protected amino acids in studying the properties like solvatochromic behaviors and dipole moments of peptides (Lalithamba et al., 2014).
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHOSZZFGJIPG-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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